Cbz-N-amido-PEG4-acid
Overview
Description
Cbz-N-amido-PEG4-acid: is a polyethylene glycol (PEG) derivative containing a carbobenzoxy (Cbz) protected amino group and a terminal carboxylic acid group. The compound is known for its hydrophilic PEG spacer, which enhances solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .
Mechanism of Action
Target of Action
Cbz-N-amido-PEG4-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The primary target of this compound is primary amine groups . These amine groups play a crucial role in various biological processes, including protein synthesis and function.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction results in the formation of a stable compound that can further participate in various biochemical reactions.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the protected amine in the compound can be deprotected under acidic conditions , which suggests that the pH of the environment could influence its action.
Biochemical Analysis
Biochemical Properties
Cbz-N-amido-PEG4-acid plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds. The terminal carboxylic acid group of this compound reacts with primary amine groups in the presence of activators like EDC or DCC, resulting in the formation of a stable amide bond . This reaction is essential for conjugating biomolecules, such as proteins and peptides, to other molecules or surfaces. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, allowing for efficient interactions with various biomolecules .
Cellular Effects
This compound influences various cellular processes by modifying the interactions between biomolecules. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins and enzymes it interacts with . For example, the formation of stable amide bonds between this compound and primary amine groups on proteins can lead to changes in protein conformation and activity, ultimately impacting cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amine groups on biomolecules. This reaction is facilitated by activators such as EDC or DCC, which promote the formation of a stable amide bond between the terminal carboxylic acid group of this compound and the primary amine group of the target biomolecule . This interaction can lead to changes in the structure and function of the target biomolecule, affecting its activity and interactions with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can maintain its activity and function over extended periods, although some degradation may occur under certain conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxic effects . Studies have shown that this compound can be safely used in animal models at appropriate dosages, but high doses may result in adverse effects such as toxicity and changes in cellular metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes it interacts with . For example, the formation of stable amide bonds between this compound and enzymes can lead to changes in enzyme activity, affecting the overall metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, allowing for efficient transport and distribution within cells . The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell through targeting signals or modifications that guide its localization . This subcellular localization can affect the activity and function of this compound, influencing its interactions with other biomolecules and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cbz-N-amido-PEG4-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy group and the attachment of a PEG chain with a terminal carboxylic acid. The common synthetic route involves:
Protection of the Amino Group: The amino group is protected using carbobenzoxy chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base.
PEGylation: The protected amino group is then reacted with a PEG chain containing a terminal carboxylic acid. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the protected amino group and PEGylation using industrial-grade reagents and solvents.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The terminal carboxylic acid group can undergo substitution reactions with primary amines to form amide bonds
Deprotection Reactions: The carbobenzoxy protecting group can be removed under acidic conditions or by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2)
Common Reagents and Conditions:
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
Deprotection Reagents: Acidic conditions (e.g., trifluoroacetic acid) or catalytic hydrogenation (Pd-C, H2)
Major Products:
Amide Bonds: Formation of stable amide bonds with primary amines
Free Amines: Deprotection of the carbobenzoxy group yields free amines
Scientific Research Applications
Chemistry: Cbz-N-amido-PEG4-acid is widely used in peptide synthesis as a linker molecule. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient coupling reactions .
Biology: In biological research, this compound is used for the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability .
Medicine: The compound is employed in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents. The PEGylation process helps in reducing immunogenicity and prolonging the circulation time of drugs .
Industry: this compound is used in the development of bioconjugates and as a cross-linking agent in the production of hydrogels and other polymeric materials .
Comparison with Similar Compounds
Cbz-N-amido-PEG2-acid: Similar structure with a shorter PEG spacer.
Cbz-N-amido-PEG6-acid: Similar structure with a longer PEG spacer.
Fmoc-N-amido-PEG4-acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a carbobenzoxy group.
Uniqueness: Cbz-N-amido-PEG4-acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and steric hindrance. The carbobenzoxy protecting group is stable under mildly basic and acidic conditions, making it suitable for various synthetic applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTQYXJCFILXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193153 | |
Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-00-8 | |
Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756526-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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